N,N-Dibenzyloxycarbonyl-lysine anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibenzyloxycarbonyl-lysine anhydride is a derivative of lysine, an essential amino acid. It is primarily used in peptide synthesis as a protecting group for the amino group of lysine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyloxycarbonyl lysine anhydride typically involves the reaction of lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. This reaction forms the benzyloxycarbonyl-protected lysine, which is then converted to its anhydride form through a dehydration reaction .
Industrial Production Methods: Industrial production of benzyloxycarbonyl lysine anhydride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions: N,N-Dibenzyloxycarbonyl-lysine anhydride undergoes various chemical reactions, including:
Nucleophilic Substitution: The anhydride reacts with nucleophiles such as amines to form amides.
Hydrolysis: The anhydride can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols.
Hydrolysis: Water or aqueous solutions of acids or bases are used to hydrolyze the anhydride.
Major Products:
Nucleophilic Substitution: The major products are amides and esters.
Hydrolysis: The major products are carboxylic acids and amines.
Scientific Research Applications
N,N-Dibenzyloxycarbonyl-lysine anhydride has several applications in scientific research:
Peptide Synthesis: It is widely used as a protecting group for lysine in peptide synthesis to prevent unwanted side reactions.
Bioconjugation: The compound is used in the modification of proteins and peptides for various biochemical studies.
Drug Delivery: It is employed in the development of drug delivery systems, particularly in the synthesis of biodegradable polymers.
Material Science: The compound is used in the synthesis of novel materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of benzyloxycarbonyl lysine anhydride involves the protection of the amino group of lysine through the formation of a stable carbamate linkage. This prevents the amino group from participating in unwanted reactions during peptide synthesis. The benzyloxycarbonyl group can be removed under specific conditions, such as catalytic hydrogenation, to regenerate the free amino group .
Comparison with Similar Compounds
t-Butyloxycarbonyl Lysine Anhydride: Another protecting group used in peptide synthesis, which can be removed under acidic conditions.
Fluorenylmethoxycarbonyl Lysine Anhydride: A protecting group that can be removed under basic conditions.
Uniqueness: N,N-Dibenzyloxycarbonyl-lysine anhydride is unique due to its stability under a wide range of conditions and its ease of removal through catalytic hydrogenation. This makes it particularly useful in complex peptide synthesis where multiple protecting groups are required .
Properties
IUPAC Name |
[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl] (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O7/c29-17-9-7-15-23(31-27(35)37-19-21-11-3-1-4-12-21)25(33)39-26(34)24(16-8-10-18-30)32-28(36)38-20-22-13-5-2-6-14-22/h1-6,11-14,23-24H,7-10,15-20,29-30H2,(H,31,35)(H,32,36)/t23-,24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSPFAWUTVGOAX-ZEQRLZLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)OC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)OC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.